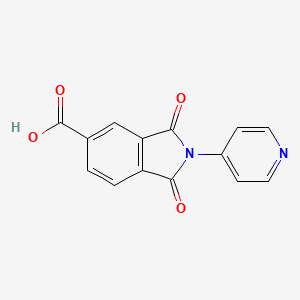
1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid
Vue d'ensemble
Description
1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyridine ring and an isoindole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group and ensure the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid
- 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid
- 1,3-Dioxo-2-(pyridin-5-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid
Uniqueness
1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid is unique due to the specific position of the pyridine ring, which can influence its biological activity and chemical reactivity. The presence of the carboxylic acid group also adds to its versatility in forming derivatives and conjugates for various applications.
Propriétés
IUPAC Name |
1,3-dioxo-2-pyridin-4-ylisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-2-1-8(14(19)20)7-11(10)13(18)16(12)9-3-5-15-6-4-9/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRMJQYHRCQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloro-2-thienyl)methyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B3826306.png)
![6-[[4-oxo-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-6-yl]methyl]-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-4-one](/img/structure/B3826311.png)

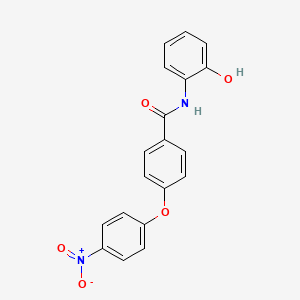
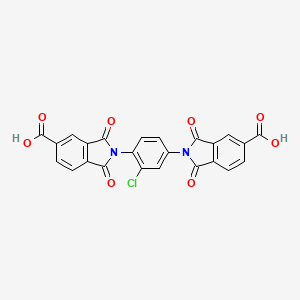
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826358.png)
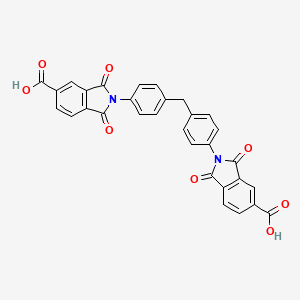
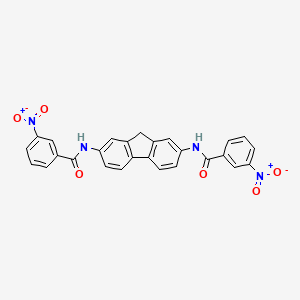
![4,4'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenyleneimino]}bis(4-oxobutanoic acid)](/img/structure/B3826377.png)
![(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B3826383.png)
![4-{[2,6-bis(3-hydroxyphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B3826408.png)
![4-nitro-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3826410.png)

![5-[6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXOPYRROLO[3,4-F]ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B3826424.png)
